Pacritinib acts by inhibiting two key enzymes: Janus Kinase 2 (JAK2) and Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). JAK2 mutations are prevalent in MF, and their inhibition disrupts critical signaling pathways involved in disease development. IRAK1 is another signaling molecule that contributes to inflammation and fibrosis in MF. By targeting both JAK2 and IRAK1, Pacritinib has the potential to be more effective than drugs that only target JAK2 [].
Clinical trials are evaluating Pacritinib's ability to improve symptoms and control disease progression in MF patients. Studies have shown promise in reducing splenomegaly (enlarged spleen), a common and debilitating symptom of MF. Pacritinib also demonstrates efficacy in managing other symptoms like fatigue and night sweats [, ].
One particular study, PERSIST-1, showed that Pacritinib significantly reduced spleen size and improved symptoms in patients after 24 weeks compared to those receiving Best Available Therapy (BAT) []. Additionally, Pacritinib appears to be effective even in patients with low platelet counts, a situation where other JAK inhibitors may not be suitable [].
Research is ongoing to determine the safety profile of Pacritinib in MF patients. While the drug appears to be well-tolerated, some side effects like diarrhea and nausea have been reported []. Studies are also investigating the long-term safety of Pacritinib, particularly its potential impact on blood cell counts [].